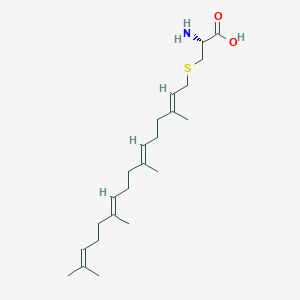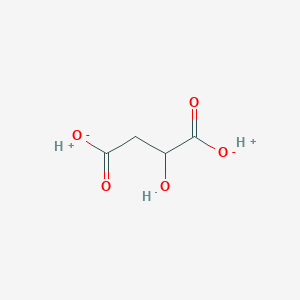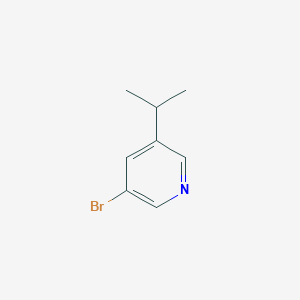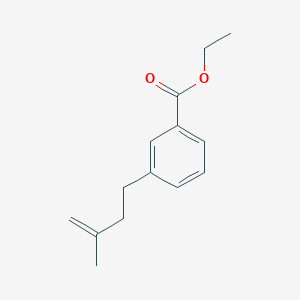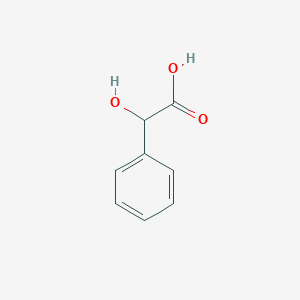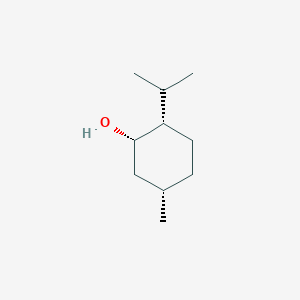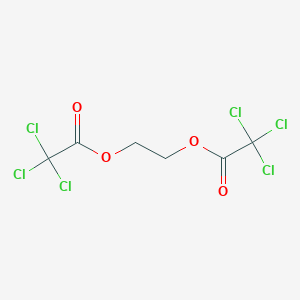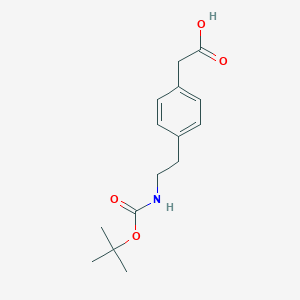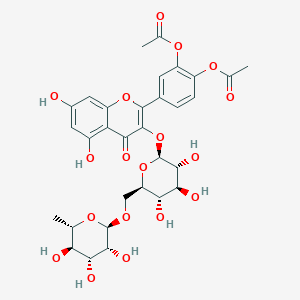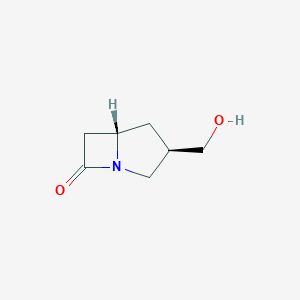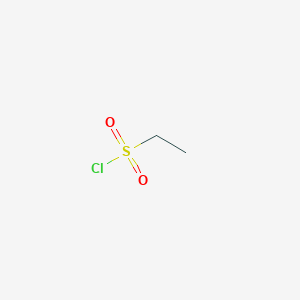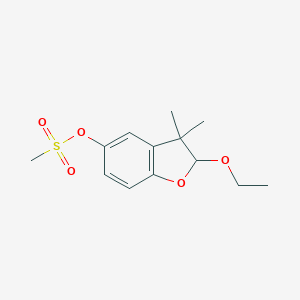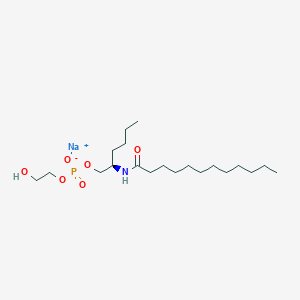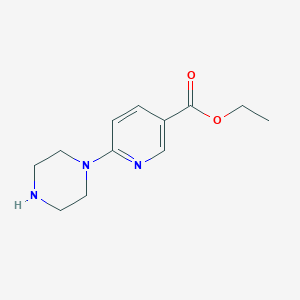
Ethyl 6-(piperazin-1-yl)nicotinate
Vue d'ensemble
Description
Ethyl 6-(piperazin-1-yl)nicotinate is a compound that is structurally related to various pharmacologically active ligands. It is characterized by the presence of a piperazine ring, which is a common feature in many drug molecules due to its ability to interact with biological targets. The compound's relevance in research stems from its potential use in medicinal chemistry, particularly in the design and synthesis of ligands for the dopamine D(4) receptors .
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in the literature. For instance, a compound with a piperazine moiety linked to a 3-cyanopyridin-2-yl group was synthesized as part of a study on dopamine D(4) receptor ligands. The synthesis involved structural modifications to improve receptor affinity and selectivity, as well as to enable radiolabeling with carbon-11 for PET imaging . Another synthesis approach for piperazine derivatives was demonstrated through a four-component cyclocondensation reaction, which could potentially be adapted for the synthesis of Ethyl 6-(piperazin-1-yl)nicotinate .
Molecular Structure Analysis
The molecular structure of Ethyl 6-(piperazin-1-yl)nicotinate would likely exhibit features that are conducive to interaction with biological targets, such as the dopamine D(4) receptors. The presence of a piperazine ring is known to contribute to the binding affinity and selectivity of ligands. Structural analysis of related compounds has shown that certain features can be incorporated to enhance these properties .
Chemical Reactions Analysis
The chemical reactivity of Ethyl 6-(piperazin-1-yl)nicotinate would be influenced by the functional groups present in its structure. The piperazine ring is a versatile moiety that can undergo various chemical reactions, which can be exploited to create a diverse range of derivatives with potential biological activities. The reactions could include alkylation, acylation, and radiolabeling, as evidenced by the synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 6-(piperazin-1-yl)nicotinate, such as lipophilicity, would be critical in determining its pharmacokinetic profile, including brain penetration and nonspecific binding. Compounds with similar structures have been designed to have optimal log P values to ensure adequate brain penetration while minimizing nonspecific binding. These properties are essential for the potential use of such compounds as PET tracers for imaging studies .
Applications De Recherche Scientifique
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives, including Ethyl 6-(piperazin-1-yl)nicotinate, are significant in drug design due to their versatile therapeutic applications. These compounds have been used in a variety of medicinal contexts, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus can significantly alter the medicinal potential of the molecules, making piperazine a critical scaffold for drug discovery and design. This flexibility allows for the development of drug-like elements targeting various diseases, emphasizing the need for further therapeutic investigations on piperazine-based motifs (Rathi et al., 2016).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have shown promise in anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the critical role of piperazine as a building block in developing potent anti-TB molecules. The design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules are key areas of interest for medicinal chemists, aiming to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Nanofiltration Membranes and Environmental Applications
Recent advances in nanofiltration (NF) membrane technology have leveraged piperazine-based NF membranes, particularly those featuring a crumpled polyamide layer. These membranes demonstrate significant improvements in separation performance, including enhanced water permeance and selectivity, as well as improved antifouling capabilities. The development of high-performance NF membranes utilizing piperazine offers potential for various environmental applications, such as water softening, purification, and wastewater treatment, underscoring the importance of further research in this area (Shao et al., 2022).
Propriétés
IUPAC Name |
ethyl 6-piperazin-1-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-12(16)10-3-4-11(14-9-10)15-7-5-13-6-8-15/h3-4,9,13H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCQVTYZNLAJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566600 | |
| Record name | Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(piperazin-1-yl)nicotinate | |
CAS RN |
132521-78-9 | |
| Record name | Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

